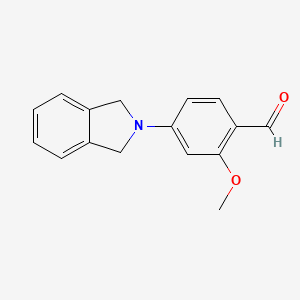
N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide, also known as JNJ-31020028, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the glycine transporter 1 (GlyT1), which plays a crucial role in regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in a wide range of physiological processes, including the regulation of mood, sleep, and pain perception.
Mechanism of Action
N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide acts as a competitive inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synapse. By inhibiting this transporter, this compound increases the levels of glycine in the synapse, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. These include an increase in the levels of dopamine and serotonin in the prefrontal cortex and hippocampus, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide is its selectivity for the GlyT1 transporter, which makes it a useful tool for studying the role of glycine in the brain. However, one limitation of the compound is its relatively short half-life in vivo, which can make it difficult to achieve sustained effects in animal models.
Future Directions
There are several potential future directions for the study of N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide and its effects on the brain. These include further exploration of its antidepressant and anxiolytic effects, as well as its potential as a treatment for neuropathic pain. Additionally, there is a growing interest in the role of glycine in the regulation of sleep, and this compound may have potential as a sleep aid. Finally, the compound may have potential as a tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 1-methyl-3-(propan-2-yl)pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyanomethyl magnesium bromide to form the cyanomethyl ketone, which is then reacted with ammonia to form the final product.
Scientific Research Applications
N-(cyanomethyl)-1-methyl-N,3-bis(propan-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and pain. The compound has been shown to have potent antidepressant and anxiolytic effects in animal models, as well as analgesic effects in models of neuropathic pain.
properties
IUPAC Name |
N-(cyanomethyl)-2-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9(2)11-8-12(16(5)15-11)13(18)17(7-6-14)10(3)4/h8-10H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHPXHLVJNGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N(CC#N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2627722.png)
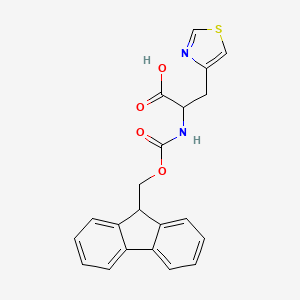
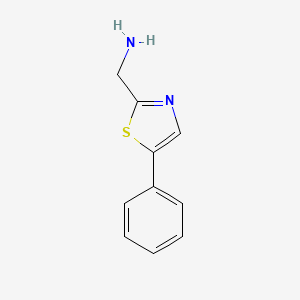
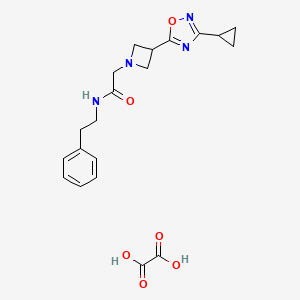
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2627728.png)
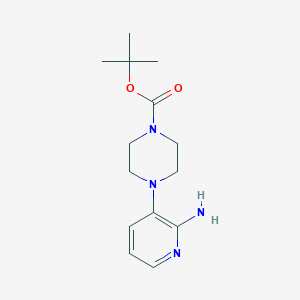

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)
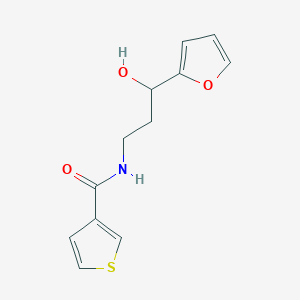
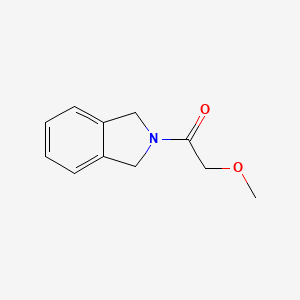
![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
